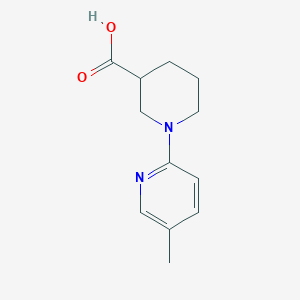

1-(5-Methylpyridin-2-YL)piperidine-3-carboxylic acid

Description

Structural Isomerism

This compound exhibits positional isomerism relative to other piperidine-pyridine carboxylic acid derivatives. For example:

- 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid (CAS 954576-20-6) differs in the placement of the carboxylic acid group at position 4 of the piperidine ring.

- 1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid (CID 61652244) modifies the pyridine substituents while retaining the piperidine-3-carboxylic acid backbone.

| Isomer Name | Carboxylic Acid Position | Pyridine Substituents | CAS Number |

|---|---|---|---|

| This compound | 3 | 5-methyl | 954572-38-4 |

| 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid | 4 | 5-methyl | 954576-20-6 |

| 1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid | 3 | 3-cyano, 6-methyl | 61652244 |

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 954572-38-4 , assigned by the Chemical Abstracts Service. Additional identifiers include:

Synonymous Designations in Chemical Databases

The compound is cataloged under varied nomenclature across repositories:

Key Observations:

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-4-5-11(13-7-9)14-6-2-3-10(8-14)12(15)16/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNXUDOVNWFLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridin-2-YL)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The starting material, 5-methylpyridine, undergoes a series of reactions to introduce the piperidine ring.

Piperidine Ring Formation: The pyridine derivative is reacted with a suitable piperidine precursor under controlled conditions to form the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) to form esters. For example, refluxing with ethanol yields the ethyl ester derivative .

-

Amide Coupling : Activates with reagents like cyanuric fluoride or carbodiimides (e.g., EDC/HOBt) to form amides with primary/secondary amines. A study demonstrated coupling with isopropylamine using cyanuric fluoride in acetonitrile at RT .

Example Conditions for Amide Formation

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cyanuric fluoride | MeCN | RT | 60–75 |

| Thionyl chloride | CH₂Cl₂ | 0°C → RT | 80–90 |

Reductive Transformations

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH) in anhydrous THF at 0–25°C .

-

Piperidine N-Methylation : Reductive amination with formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in toluene introduces a methyl group at the piperidine nitrogen .

Key Reaction Pathway for N-Methylation

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO₂ from the carboxylic acid:

Pyridine Ring Functionalization

The 5-methylpyridin-2-yl group participates in electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position relative to the methyl group.

-

Halogenation : Bromine in acetic acid selectively brominates the pyridine ring.

Regioselectivity of Electrophilic Substitution

| Reagent | Position of Substitution | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-4 (meta to methyl) | 5-Methyl-4-nitropyridin-2-yl |

| Br₂/AcOH | C-4 | 4-Bromo-5-methylpyridin-2-yl |

Salt Formation and pH-Dependent Behavior

The carboxylic acid forms water-soluble salts with bases (e.g., NaOH, K₂CO₃):

-

Sodium salt: Generated at pH > 5, enhancing solubility for biological assays .

-

Hydrochloride salt: Precipitates at pH < 3, used for purification .

Comparative Reactivity with Analogues

Scientific Research Applications

Cancer Research

The compound has been investigated for its potential as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway, which plays a critical role in cancer cell proliferation and survival. A study optimized several derivatives of this compound to enhance potency and oral bioavailability, ultimately identifying compounds with nanomolar inhibition of ERK5 activity. These findings suggest that derivatives of 1-(5-Methylpyridin-2-YL)piperidine-3-carboxylic acid could serve as valuable tools for cancer treatment through targeted inhibition of specific kinases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls or metabolic pathways, making these compounds potential candidates for developing new antibiotics .

Table 1: Summary of Biological Activities

Case Study 1: ERK5 Inhibition in Cancer Models

In a study focused on optimizing inhibitors for the ERK5 pathway, researchers synthesized various analogs of this compound. They demonstrated that certain modifications led to enhanced binding affinity and selectivity for ERK5, with promising results in cellular assays indicating potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial efficacy of synthesized derivatives against clinical isolates of Escherichia coli. The results indicated that specific derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, suggesting their potential utility in treating resistant infections .

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-YL)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Pyridine vs. Pyrazine Derivatives

- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS RN 930111-02-7, mp 185–186.5°C) replaces the pyridine ring with a pyrazine ring. The 6-methyl substituent on pyrazine may sterically hinder interactions compared to the 5-methyl group on pyridine in the target compound .

- 1-(5-Chloropyrimidin-2-yl)piperidine-3-carboxylic acid (CAS RN 1261230-12-9) features a pyrimidine ring with a chlorine substituent. The electron-withdrawing chlorine atom could reduce basicity at the pyrimidine nitrogen, affecting pharmacokinetic properties like membrane permeability .

Halogenated and Functionalized Pyridines

- 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide (CAS RN 1311279-19-2) introduces a trifluoromethyl group and chlorine on the pyridine ring, enhancing lipophilicity and metabolic stability.

Positional Isomerism of the Carboxylic Acid Group

- 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS RN 886851-58-7, mp 151–152°C) shifts the carboxylic acid to the 4-position of the piperidine ring. This positional change alters the spatial orientation of the functional group, which could impact binding to enzymes or receptors. For example, in PDE5 inhibitors (e.g., ), the carboxylic acid’s position is critical for coordinating with catalytic metal ions .

- 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS RN 1261230-09-4) similarly demonstrates how the carboxylic acid’s position affects molecular geometry and intermolecular interactions .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | CAS RN |

|---|---|---|---|---|---|

| 1-(5-Methylpyridin-2-YL)piperidine-3-carboxylic acid | C₁₂H₁₆N₂O₂ | 220.27 | Not reported | 5-methylpyridin-2-yl, COOH at C3 | Not provided |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | 185–186.5 | 6-methylpyrazin-2-yl, COOH at C3 | 930111-02-7 |

| 1-(5-Chloropyrimidin-2-yl)piperidine-3-carboxylic acid | C₁₀H₁₁ClN₄O₂ | 254.67 | Not reported | 5-chloropyrimidin-2-yl, COOH at C3 | 1261230-12-9 |

| 1-(4-Aminophenyl)piperidine-3-carboxylic acid | C₁₂H₁₆N₂O₂ | 220.27 | Not reported | 4-aminophenyl, COOH at C3 | 1177345-22-0 |

Biological Activity

1-(5-Methylpyridin-2-YL)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2. It features a piperidine ring substituted with a 5-methylpyridine moiety and a carboxylic acid functional group, which contributes to its distinct chemical reactivity and biological properties.

Target Interaction:

The primary mechanism of action for this compound involves the modulation of GABA (γ-aminobutyric acid) uptake , which is crucial for neurotransmission in the central nervous system. This interaction suggests potential applications in treating neurological disorders .

Biological Pathways:

Research indicates that this compound may influence several cellular pathways, particularly those involved in apoptosis and cellular proliferation. Its ability to induce cell death through mechanisms such as methuosis—characterized by the accumulation of macropinosome-derived vacuoles—has been documented in various studies .

Biological Activity

This compound has been evaluated for its cytotoxic effects against different cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 10.5 | ERK5 inhibition leading to apoptosis | |

| GBM (Glioblastoma) | 0.1 | Induction of methuosis | |

| PC3 (Prostate Cancer) | 27.05 | DNA damage and cell cycle arrest |

Case Study 1: ERK5 Inhibition

A study investigated the role of this compound as an ERK5 inhibitor. The compound demonstrated significant cytotoxicity in HeLa cells, with an IC50 value indicating effective inhibition of ERK5-mediated pathways, contributing to reduced cell viability and increased apoptosis .

Case Study 2: Methuosis Induction

Another research effort focused on the compound's ability to induce methuosis in glioblastoma cells. The results showed that at low concentrations (as low as 0.1 µM), the compound could effectively trigger non-apoptotic cell death, highlighting its potential as a therapeutic agent against aggressive cancer types .

Research Applications

The compound serves multiple applications in scientific research:

- Medicinal Chemistry: It acts as a building block for synthesizing novel pharmaceuticals targeting neurological disorders.

- Biological Studies: Utilized as a probe for studying GABAergic pathways and other neurobiological interactions.

- Materials Science: Investigated for its potential in developing materials with specific electronic properties due to its unique functional groups .

Q & A

Q. What are the common synthetic routes for preparing 1-(5-methylpyridin-2-yl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted pyridine moiety to a piperidine-carboxylic acid scaffold. For example, oxidation of 5-methylpyridine derivatives using methods like catalytic oxidation (e.g., KMnO₄ or RuO₄ under acidic conditions) can yield pyridine-carboxylic acid intermediates . Subsequent functionalization via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) introduces the piperidine ring. Optimization often requires factorial design experiments to assess variables like temperature, solvent polarity, and catalyst loading. For instance, multi-step protocols involving palladium catalysts and inert atmospheres have been employed for analogous heterocyclic systems, with yields improved by controlling reaction time and stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

- Melting Point (mp) Analysis : Determines purity (e.g., mp ranges for structurally similar compounds: 151–152°C for 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the piperidine and pyridine rings. For example, methyl groups on pyridine (~δ 2.3 ppm) and piperidine protons (δ 1.5–3.5 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>97% is typical for research-grade compounds) and monitors reaction progress .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for analogous piperidine-carboxylic acids recommend storage at 2–8°C in inert, anhydrous environments to prevent hydrolysis or oxidation. Thermal analysis (e.g., TGA/DSC) can identify decomposition thresholds, with degradation often observed above 180°C for related heterocycles .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. The ICReDD framework combines reaction path searches and machine learning to prioritize synthetic routes. For example, molecular docking studies of similar compounds reveal interactions with targets like GABA receptors or enzymes, guiding substituent modifications (e.g., fluorination to enhance lipophilicity) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Contradictions often arise from divergent assay conditions or off-target effects. Controlled studies using isogenic cell lines or purified enzymes can isolate variables. For example, modifying the piperidine ring’s substituents (e.g., methyl vs. ethyl groups) and evaluating potency across multiple assays (e.g., IC₅₀ in kinase inhibition vs. cytotoxicity) clarify SAR trends. Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) further contextualizes discrepancies .

Q. How are multi-step syntheses optimized for scalability while maintaining stereochemical integrity?

Advanced protocols employ flow chemistry or telescoped reactions. For instance, continuous flow microreactors enable precise control of residence time and temperature, improving yields (e.g., 70–78% for pyridine-carboxylic acid derivatives via catalytic oxidation) . Chiral auxiliaries or asymmetric catalysis (e.g., tert-butyl XPhos ligands) preserve stereochemistry during piperidine ring formation .

Q. What advanced spectroscopic methods validate non-covalent interactions in biological systems?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding kinetics and thermodynamics. For example, SPR studies of pyridine-piperidine analogs reveal nM-level affinity for protein targets, while ITC confirms entropy-driven binding in hydrophobic pockets .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s role in modulating enzyme kinetics?

Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor levels. For example, pre-incubate the compound with the enzyme (e.g., cytochrome P450 isoforms) and measure residual activity via UV-Vis spectroscopy. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Q. What statistical approaches are recommended for analyzing high-throughput screening data?

Multivariate analysis (e.g., PCA or PLS regression) identifies key variables affecting bioactivity. For instance, dose-response matrices for cytotoxicity and target inhibition can be modeled using ANOVA with post-hoc Tukey tests to address multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.